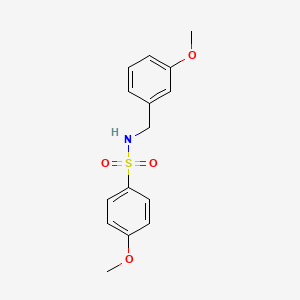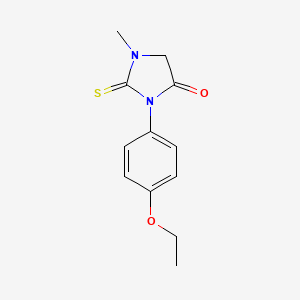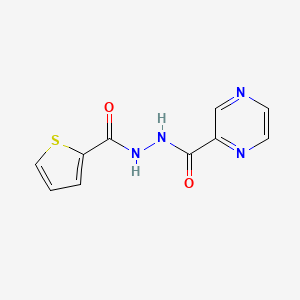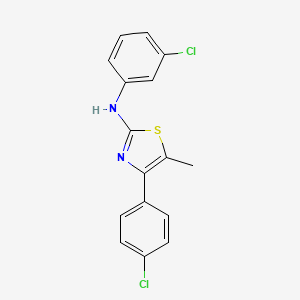![molecular formula C15H16N2O3 B5820061 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione, also known as thalidomide, is a synthetic derivative of glutamic acid. It was initially developed as a sedative and anti-nausea medication in the 1950s but was later found to have teratogenic effects on developing fetuses, leading to severe birth defects. Despite this setback, thalidomide has since been found to have numerous therapeutic applications in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione's therapeutic effects is not fully understood. However, it is believed to exert its anti-inflammatory and immunomodulatory effects by inhibiting the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). Thalidomide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation.
Biochemical and Physiological Effects:
Thalidomide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). Thalidomide also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione has been found to have immunomodulatory effects, including the stimulation of T-cell proliferation and the inhibition of natural killer (NK) cell activity.
Vorteile Und Einschränkungen Für Laborexperimente
Thalidomide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other drugs. Thalidomide is also stable and has a long shelf life, making it easy to store and transport. However, 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione has several limitations for use in laboratory experiments. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Thalidomide also has variable bioavailability, which can make it difficult to achieve consistent results.
Zukünftige Richtungen
For research on 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione include:
1. Further investigation into its mechanism of action and how it can be optimized for therapeutic use.
2. Development of new 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione analogs with improved efficacy and reduced toxicity.
3. Exploration of 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione's potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Investigation of 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione's potential as an anti-viral agent, particularly in the treatment of viral infections such as HIV and hepatitis C.
5. Use of 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione in combination with other drugs to enhance its therapeutic effects and reduce toxicity.
Conclusion:
Thalidomide is a synthetic derivative of glutamic acid that has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising treatment option for cancer, autoimmune disorders, and inflammatory diseases. Ongoing research is exploring its potential in new areas, including neurodegenerative diseases and viral infections. Despite its limitations, 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione remains an important tool for laboratory experiments and drug development.
Synthesemethoden
Thalidomide can be synthesized through several methods, including the reaction of phthalic anhydride with ammonium acetate, followed by reduction with sodium amalgam. Another method involves the reaction of phthalimide with bromoacetic acid, followed by hydrolysis and decarboxylation.
Wissenschaftliche Forschungsanwendungen
Thalidomide has been extensively studied for its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising treatment option for these conditions.
Eigenschaften
IUPAC Name |
2-(3-oxo-3-pyrrolidin-1-ylpropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13(16-8-3-4-9-16)7-10-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZOJPLRSBFIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)

![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)

![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)
